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Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

Cat. No.: B101223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Methyl 4-
imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry

and materials science. This document details the precise three-dimensional arrangement of

atoms in the crystalline state, supported by quantitative data, detailed experimental protocols,

and workflow visualizations. The information presented is crucial for understanding the

molecule's steric and electronic properties, which underpins its interaction with biological

targets and informs the design of novel derivatives.

Core Crystallographic Data
The crystal structure of Methyl 4-imidazolecarboxylate was determined by single-crystal X-

ray diffraction. The key crystallographic data and refinement details are summarized in the

tables below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₅H₆N₂O₂

Formula Weight 126.11

Temperature 298(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.359(3) Å

b 11.025(4) Å

c 6.786(3) Å

α 90°

β 108.68(3)°

γ 90°

Volume 592.5(4) Å³

Z 4

Density (calculated) 1.414 Mg/m³

Absorption Coefficient 0.111 mm⁻¹

F(000) 264

Data Collection

Crystal Size 0.25 x 0.20 x 0.15 mm

θ range for data collection 2.72 to 27.50°

Index Ranges -10 ≤ h ≤ 10, -14 ≤ k ≤ 14, -8 ≤ l ≤ 8

Reflections Collected 4268
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Independent Reflections 1358 [R(int) = 0.026]

Refinement

Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 1358 / 0 / 82

Goodness-of-fit on F² 1.045

Final R indices [I > 2σ(I)] R₁ = 0.046, wR₂ = 0.123

R indices (all data) R₁ = 0.062, wR₂ = 0.134

Largest diff. peak and hole 0.21 and -0.20 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

O1-C5 1.204(2)

O2-C5 1.332(2)

O2-C6 1.448(2)

N1-C2 1.319(2)

N1-C4 1.374(2)

N2-C2 1.348(2)

N2-C3 1.368(2)

C3-C4 1.354(2)

C4-C5 1.472(2)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)

C2-N1-C4 107.5(1)

C2-N2-C3 108.1(1)

N1-C2-N2 112.1(2)

N2-C3-C4 106.3(1)

N1-C4-C3 106.0(1)

N1-C4-C5 126.1(2)

C3-C4-C5 127.9(2)

O1-C5-O2 124.6(2)

O1-C5-C4 124.1(2)

O2-C5-C4 111.3(1)

C5-O2-C6 116.4(1)

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and

crystal structure determination of Methyl 4-imidazolecarboxylate.

Synthesis of Methyl 4-imidazolecarboxylate
Reaction Setup: 1H-Imidazole-4-carboxylic acid (1.12 g, 10 mmol) was suspended in

methanol (50 ml).

Acid Catalysis: The suspension was cooled in an ice bath, and concentrated sulfuric acid

(1.5 ml) was added dropwise with stirring.

Reflux: The reaction mixture was heated to reflux and maintained at this temperature for 8

hours.

Workup: After cooling to room temperature, the solvent was removed under reduced

pressure. The residue was neutralized with a saturated aqueous solution of sodium
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bicarbonate.

Extraction: The aqueous solution was extracted with ethyl acetate (3 x 50 ml).

Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered,

and the solvent was evaporated to yield the crude product. The product was then purified by

column chromatography on silica gel using a mixture of dichloromethane and methanol (95:5

v/v) as the eluent.

Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of

Methyl 4-imidazolecarboxylate in a mixture of ethanol and water (1:1 v/v) at room

temperature. Colorless, block-shaped crystals appeared after several days.

Single-Crystal X-ray Diffraction
Crystal Mounting: A suitable single crystal with dimensions of 0.25 x 0.20 x 0.15 mm was

selected and mounted on a glass fiber.

Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD

area-detector diffractometer at 298(2) K. The instrument was equipped with a graphite-

monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were

performed to collect a complete dataset.

Data Processing: The collected frames were integrated using the SAINT software package.

The data were corrected for Lorentz and polarization effects. An empirical absorption

correction was applied using SADABS.

Structure Solution and Refinement: The crystal structure was solved by direct methods using

the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97

program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed

in geometrically calculated positions and refined using a riding model.

Visualizations
The following diagrams illustrate the key experimental workflow for the determination of the

crystal structure.
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Experimental Workflow for Crystal Structure Determination
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To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of
Methyl 4-imidazolecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101223#crystal-structure-of-methyl-4-
imidazolecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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